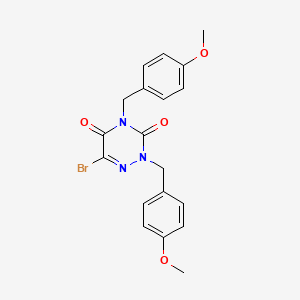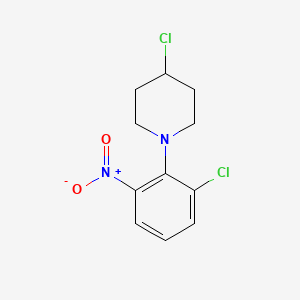
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a synthetic organic compound that features a chloro-nitrophenyl group and a pyrazolyl group connected via an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide typically involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Acylation: The formation of an acetamide linkage by reacting an amine with an acyl chloride or anhydride.
Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by acylation and cyclization steps. These processes are optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide: can be compared with other acetamide derivatives or pyrazole-containing compounds.
Unique Features: The combination of a chloro-nitrophenyl group and a pyrazolyl group may confer unique biological activities or chemical reactivity.
List of Similar Compounds
- 2-(4-Chlorophenyl)-N-(3-pyrazolyl)acetamide
- 2-(3-Nitrophenyl)-N-(3-pyrazolyl)acetamide
- 2-(4-Chloro-3-nitrophenyl)-N-(1-pyrazolyl)acetamide
For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary
Propriétés
Formule moléculaire |
C11H9ClN4O3 |
|---|---|
Poids moléculaire |
280.67 g/mol |
Nom IUPAC |
2-(4-chloro-3-nitrophenyl)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-2-1-7(5-9(8)16(18)19)6-11(17)14-10-3-4-13-15-10/h1-5H,6H2,(H2,13,14,15,17) |
Clé InChI |
WGEHGYWSFGZUPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)NC2=CC=NN2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)







